molecular formula C26H31N3O2 B073772 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid CAS No. 1255-69-2

2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid

Cat. No.: B073772
CAS No.: 1255-69-2
M. Wt: 417.5 g/mol
InChI Key: BQGGOSXJLSPVRH-UHFFFAOYSA-N
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Description

2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid: is a complex organic compound with the molecular formula C26H31N3O2 . This compound is known for its unique structure, which includes multiple dimethylamino groups attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with dimethylamino compounds under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.

    Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.

Biology: In biological research, benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- is used as a fluorescent probe. Its ability to emit fluorescence under specific conditions makes it useful for studying biological processes at the molecular level.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets are studied to develop new drugs and treatments for various diseases.

Industry: In industrial applications, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant and stable colors in various materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- involves its interaction with specific molecular targets. The dimethylamino groups play a crucial role in these interactions, allowing the compound to bind to proteins and enzymes. This binding can modulate the activity of these biological molecules, leading to various physiological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

    Benzoic acid, 4-(dimethylamino)-: This compound has a similar structure but lacks the bis[4-(dimethylamino)phenyl]methyl group.

    Methyl 4-(dimethylamino)benzoate: This ester derivative has similar chemical properties but different reactivity due to the ester functional group.

Uniqueness: The uniqueness of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)- lies in its multiple dimethylamino groups and the bis[4-(dimethylamino)phenyl]methyl moiety. These structural features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2/c1-27(2)20-11-7-18(8-12-20)25(19-9-13-21(14-10-19)28(3)4)23-16-15-22(29(5)6)17-24(23)26(30)31/h7-17,25H,1-6H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGGOSXJLSPVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061641
Record name Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-
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Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255-69-2
Record name 2-[Bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid
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Record name Benzoic acid, 2-(bis(4-(dimethylamino)phenyl)methyl)-5-(dimethylamino)-
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Record name Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-
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Record name Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)-
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Record name 2-[bis[4-(dimethylamino)phenyl]methyl]-5-(dimethylamino)benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 38.0 ml of water, 17.4 g (0.1 mole) of 85.5 percent 4-dimethylaminobenzaldehyde, 6.0 g (0.1 mole) of urea, 12.6 g (0.1 mole) of N,N-dimethylaniline, 18.2 g (0.11 mole) of 3-dimethylaminobenzoic acid and 14.6 ml (0.273 mole) of concentrated sulfuric acid was maintained at a temperature in the range of 90° to 95° C. for approximately two and one-half hours with stirring. Slowly, 240.0 ml of water was added to the reaction mixture and the resulting mixture was stirred for approximately eight hours. The mixture was filtered to remove the insolubles and the filtrate was added with stirring to a solution of 30.0 ml of concentrated ammonium hydroxide dissolved in 150.0 ml of water. The pH of the resultant mixture was adjusted to 11.0 by gradually adding 21.6 g of 90 percent potassium hydroxide. After stirring approximately one-half hour, the mixture was filtered retaining both the filtercake and the filtrate. The filtrate was adjusted to a pH of approximately 4.8 by slowly adding glacial acetic acid. The solid which formed was collected by filtration, washed with water and dried in vacuo to obtain 4.1 g of 2-[bis(4-dimethylaminophenyl)]methyl-5-dimethylaminobenzoic acid (Formula II: Y=4--N(CH3)2 ; R=R1 =R2 =R3 =CH3), a solid.
Name
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240 mL
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solvent
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17.4 g
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reactant
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6 g
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reactant
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12.6 g
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reactant
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18.2 g
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reactant
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14.6 mL
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reactant
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38 mL
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solvent
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 2,417,897 and its corresponding U.S. Pat. No. Re. 23,024, which issued Mar. 25, 1947 and Aug. 17, 1948, respectively, disclose a three-step process for the preparation of 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide, Crystal Violet Lactone (CVL). In the first step, 3-dimethylaminobenzoic acid is prepared from 3-aminobenzoic acid by alkylating the free amine using methyl iodide in the presence of potassium hydroxide. In the second step, the 3-dimethylaminobenzoic acid is condensed with 4,4'-bis(dimethylamino)benzhydrol in the presence of sulfuric acid to obtain 2-[bis(4-dimethylaminophenyl)methyl]-5-dimethylaminobenzoic acid. In the third step, the 2-[bis(4-dimethylaminophenyl)methyl]-5-dimethylaminobenzoic acid is oxidized using lead dioxide in dilute hydrochloric acid to obtain the CVL.
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reactant
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Crystal Violet Lactone
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reactant
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amine
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reactant
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Synthesis routes and methods III

Procedure details

In a second synthetic route to CVL, which is also a multi-step synthesis, 4-dimethylaminobenzaldehyde is reacted with 3-dimethylaminobenzoic acid to obtain 3-(4-dimethylaminophenyl)-6-dimethylaminophthalide in the first step. In a second step, the 3-(4-dimethylaminophenyl)-6-dimethylaminophthalide from step one is interacted with N,N-dimethylaniline in the presence of a Friedel-Crafts type catalyst to obtain 2-[bis(4-dimethylaminophenyl)methyl]-5-dimethylaminobenzoic acid. In a third step, the benzoic acid from step two is oxidized to obtain 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide.
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Synthesis routes and methods IV

Procedure details

In another known process for the preparation of CVL there are three steps. The first step comprises the interaction of the methyl ester of 2-formyl-5-dimethylaminobenzoic acid with two equivalents of N,N-dimethylaniline to obtain the methyl ester of 2-[bis(4-dimethylaminophenyl)methyl]-5-dimethylaminobenzoic acid. After isolation, this benzoic acid is oxidized in the second step and finally in the third step the oxidized product is saponified and the lactone ring is closed to obtain the 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide (CVL).
[Compound]
Name
methyl ester
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Synthesis routes and methods V

Procedure details

A mixture of 46.0 ml of water, 49.4 g of 70 percent methanesulfonic acid, 14.9 g (0.1 mole) of 4-dimethylaminobenzaldehyde, 16.5 g (0.1 mole) of 3-dimethylaminobenzoic acid and 12.1 g (0.1 mole) of N,N-dimethylaniline was maintained at reflux temperature with stirring for approximately twenty-four hours. After cooling, the resulting solution was added slowly with stirring to a mixture of 700.0 ml of water and 27.0 ml of 50 percent aqueous sodium hydroxide. The resulting solution having a pH of 12.6 was maintained at 60° C. for approximately one hour. Two grams of diatomateous earth was added to the solution and the resulting mixture was clarified by filtration. The hot filtrate was added slowly with stirring to a solution of 100.0 ml of water and 10.0 ml of glacial acetic acid. Glacial acetic acid was added slowly to adjust the pH to 4.9 and stirring was continued for approximately fifteen minutes. The solid which formed was collected by filtration, washed with water and dried at approximately 50° C. in vacuo to obtain 21.4 g of 2-[bis(4-dimethylaminophenyl)methyl]-5-dimethylaminobenzoic acid (Formula II: Y=4--N(CH3)2 ; R=R1 =R2 =R3 =CH3), a pale green-colored solid which melted over the range of 179° to 184° C. After one recrystallization from toluene, the melting point was 210° to 212° C.
Quantity
27 mL
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reactant
Reaction Step One
Name
Quantity
700 mL
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solvent
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49.4 g
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reactant
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14.9 g
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reactant
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16.5 g
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reactant
Reaction Step Two
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12.1 g
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reactant
Reaction Step Two
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Quantity
46 mL
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solvent
Reaction Step Two

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